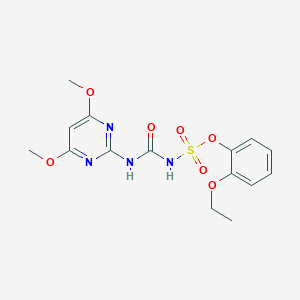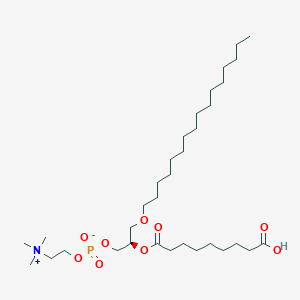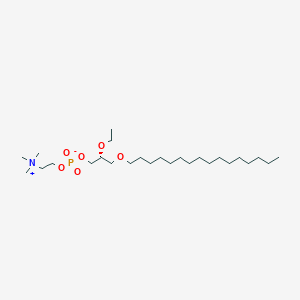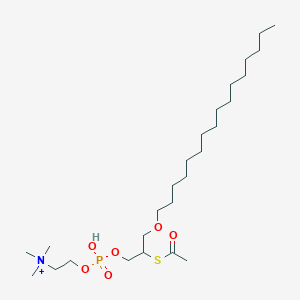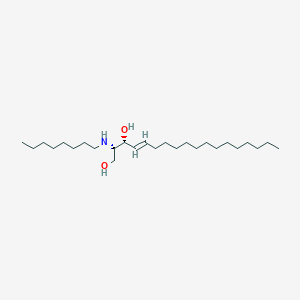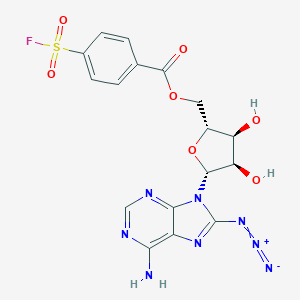![molecular formula C10H15NO3 B163752 5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol CAS No. 136706-32-6](/img/structure/B163752.png)
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol, also known as L-3,4-dihydroxyphenylalanine (L-DOPA), is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine. It is synthesized in the body from the amino acid tyrosine and is widely used in scientific research as a tool to study the mechanisms of dopamine synthesis and neurotransmission.
Wirkmechanismus
L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement. L-DOPA can cross the blood-brain barrier and is converted to dopamine in the brain, where it acts as a precursor to replenish dopamine levels.
Biochemische Und Physiologische Effekte
L-DOPA has been shown to have a variety of biochemical and physiological effects, including increasing dopamine levels in the brain, improving motor function in Parkinson's disease, and enhancing cognitive function in healthy individuals. L-DOPA has also been shown to have antioxidant properties and may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using L-DOPA in lab experiments is its ability to cross the blood-brain barrier and replenish dopamine levels in the brain. This makes it a useful tool for studying the effects of dopamine on behavior and cognition. However, L-DOPA has a short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on L-DOPA. One area of interest is the use of L-DOPA as a potential treatment for depression, as dopamine has been implicated in the regulation of mood. Another area of interest is the development of more effective methods for delivering L-DOPA to the brain, such as nanoparticle-based drug delivery systems. Finally, there is ongoing research into the potential neuroprotective effects of L-DOPA and its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.
Synthesemethoden
L-DOPA can be synthesized in the laboratory by several methods, including the reduction of nitrobenzene with sodium borohydride, the reduction of 3,4-dihydroxyphenylpyruvic acid with sodium borohydride, and the decarboxylation of 3,4-dihydroxyphenylalanine methyl ester. The most commonly used method is the decarboxylation of 3,4-dihydroxyphenylalanine methyl ester with hydrochloric acid or other acidic reagents.
Wissenschaftliche Forschungsanwendungen
L-DOPA is widely used in scientific research to study the mechanisms of dopamine synthesis, release, and reuptake in the brain. It is also used to study the effects of dopamine on behavior, cognition, and mood. L-DOPA is commonly used in animal models of Parkinson's disease to restore dopamine levels and alleviate motor symptoms.
Eigenschaften
CAS-Nummer |
136706-32-6 |
|---|---|
Produktname |
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol |
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C10H15NO3/c1-6(11-2)3-7-4-9(13)10(14)5-8(7)12/h4-6,11-14H,3H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
YTALUFDCWBLHNU-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=C(C=C1O)O)O)NC |
SMILES |
CC(CC1=CC(=C(C=C1O)O)O)NC |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1O)O)O)NC |
Synonyme |
2,4,5-trihydroxymethamphetamine tri-HO-MA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



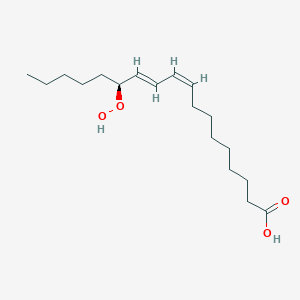
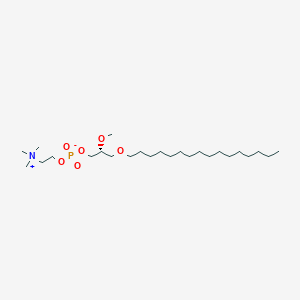
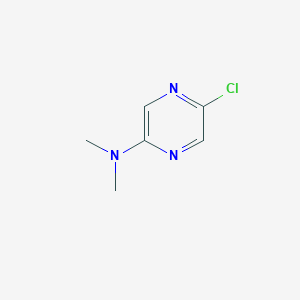
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)


